2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a benzyl group, a bromobenzenesulfonamido group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzyl Bromobenzenesulfonamide Intermediate: This step involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 4-Methoxyphenyl Ethylamine: The intermediate is then reacted with 4-methoxyphenyl ethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The bromine atom in the bromobenzenesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted sulfonamides.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms or receptor binding.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzenesulfonamide: Shares the benzyl and bromobenzenesulfonamido groups.
N-[2-(4-Methoxyphenyl)ethyl]acetamide: Shares the methoxyphenyl and ethylacetamide groups.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is unique due to the combination of these functional groups, which may confer specific chemical reactivity and biological activity not seen in the individual similar compounds.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O4S/c1-31-22-11-7-19(8-12-22)15-16-26-24(28)18-27(17-20-5-3-2-4-6-20)32(29,30)23-13-9-21(25)10-14-23/h2-14H,15-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILHNRFROCRUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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